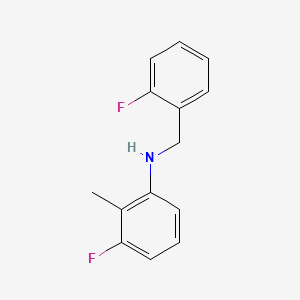

3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Structure: 3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline (CAS 1019587-91-7) is a fluorinated aromatic amine with the molecular formula C₁₄H₁₄FN and a molecular weight of 215.27 g/mol. The compound consists of a 2-methylaniline group (substituted with fluorine at the 3-position) linked to a 2-fluorobenzyl moiety .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline typically involves the reaction of 3-fluoro-2-methylaniline with 2-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its use in the development of advanced materials with unique electronic and optical properties.

Agrochemicals: It serves as an intermediate in the synthesis of herbicides and pesticides.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied.

Comparación Con Compuestos Similares

Key Properties :

- Spectral Challenges : The ¹H NMR spectrum of fluorinated aromatic amines often exhibits overlapping signals due to scalar coupling between fluorine and hydrogen atoms, complicating chemical shift assignments. This issue is common in compounds like 3-fluoro-N-(3-fluorophenyl)benzamide and 3-fluoro-N-(4-fluorophenyl)benzamide, where aromatic protons experience similar coupling effects .

- Commercial Availability : Supplied at 97% purity (e.g., Cooke Chemical) with applications in pharmaceutical intermediates and agrochemical research .

Substituent Position and Type Variations

Table 1: Structural and Physical Properties of Selected Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline | 1019587-91-7 | C₁₄H₁₄FN | 215.27 | 3-F, 2-CH₃ (aniline); 2-F (benzyl) |

| 5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline | 1019568-49-0 | C₁₄H₁₃F₂N | 233.26 | 5-F, 2-CH₃ (aniline); 3-F (benzyl) |

| 3-Chloro-N-(3-fluorobenzyl)-2-methylaniline | 1036531-56-2 | C₁₄H₁₃ClFN | 249.71 | 3-Cl, 2-CH₃ (aniline); 3-F (benzyl) |

| 2-Fluoro-6-methylaniline | - | C₇H₈FN | 141.14 | 2-F, 6-CH₃ (simpler aniline backbone) |

| 3-Fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline | 1628139-10-5 | C₁₁H₁₆FNO | 197.25 | 3-F, 2-CH₃ (aniline); methoxypropyl |

Key Observations:

Fluorine Position: The target compound’s 3-fluoro substitution on the aniline ring contrasts with 5-fluoro in 5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline . Fluorine at the benzyl 2-position (target) vs. 3-position (5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline) modifies the compound’s solubility and π-π stacking interactions .

Substituent Type: Chlorine vs. Methoxypropyl vs. Benzyl: The methoxypropan-2-yl group in 3-Fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline introduces ether functionality, improving water solubility but reducing aromatic conjugation .

Spectroscopic and Analytical Comparisons

- NMR Complexity : Fluorinated benzyl-aniline derivatives, including the target compound, exhibit severe ¹H NMR signal overlap in aromatic regions due to scalar coupling (e.g., ¹H-¹⁹F and ¹H-¹H couplings). This challenge is well-documented in analogues like 2-(4-(3-fluorobenzyloxy)phenyl)acetic acid .

- Mass Spectrometry: Compounds with N-(2-fluorobenzyl) groups, such as 25B-NBF, produce diagnostic fragments (e.g., m/z = 109.0448, corresponding to C₇H₆F⁺), aiding structural identification .

Actividad Biológica

3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline is a fluorinated aromatic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, is being explored for various therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃F₂N, with a molecular weight of 233.26 g/mol. The presence of fluorine atoms in both the benzyl and aniline portions enhances its physical and chemical properties, influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃F₂N |

| Molecular Weight | 233.26 g/mol |

| Fluorine Atoms | 2 |

| Functional Groups | Amine, Aromatic |

Anti-Inflammatory Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory properties. These effects may be attributed to its ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways. The specific mechanisms are still under investigation, but initial data indicate a significant reduction in inflammation markers in tested models.

Anticancer Activity

Research indicates that this compound may possess anticancer activities. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a potential role as a chemotherapeutic agent. The exact pathways through which it exerts these effects are currently being elucidated, but it appears to interfere with cellular proliferation and survival signals.

Case Studies and Research Findings

- In Vitro Studies : A study published in Molecules highlighted the compound's ability to reduce cell viability in certain cancer cell lines by inducing apoptosis through caspase activation pathways. The IC50 values observed were promising, indicating effective concentrations for therapeutic applications.

- Inflammatory Models : Another research effort focused on the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results demonstrated a significant decrease in TNF-alpha and IL-6 levels upon treatment with this compound, supporting its anti-inflammatory potential.

Interaction Studies

The biological activity of this compound is also influenced by its interaction with various biological targets:

- Protein Interactions : Molecular docking studies have suggested that this compound may bind effectively to specific protein targets involved in cancer progression and inflammatory responses.

- Comparison with Similar Compounds : Structural analogs were analyzed to compare their biological activities. For instance, compounds like 3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline showed different activity profiles, indicating the importance of specific substitutions on biological efficacy.

| Compound Name | Biological Activity |

|---|---|

| 3-Fluoro-N-(4-fluorobenzyl)-2-methylaniline | Varies; lower anti-inflammatory activity compared to target compound |

| N-(2,3-Difluorophenyl)-2-methylaniline | Potentially different anticancer effects |

| N-(4-Fluorophenyl)-N-methylamine | Lacks additional methyl group; different properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-N-(2-fluorobenzyl)-2-methylaniline, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via reductive amination between 2-fluoro-3-methylaniline and 2-fluorobenzaldehyde, followed by catalytic hydrogenation (e.g., using Pd/C or NaBH4). Optimization involves adjusting reaction temperature (40–80°C), solvent polarity (e.g., methanol vs. THF), and stoichiometric ratios of reactants. For example, excess 2-fluorobenzaldehyde (1.2–1.5 eq.) improves yield by driving the reaction to completion. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR : Use 1H and 19F NMR to confirm substitution patterns. For instance, the benzyl CH2 group appears as a singlet at δ 4.3–4.5 ppm, while aromatic protons show splitting due to fluorine coupling .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak at m/z 247.1 (C14H12F2N+).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times compared to standards .

Q. What are the recommended protocols for handling and storing this compound to ensure experimental reproducibility?

- Methodology : Store under inert gas (N2 or Ar) at –20°C in amber glass vials to prevent photodegradation. Use gloveboxes for moisture-sensitive reactions. Safety protocols include wearing nitrile gloves, fume hood containment, and neutralization of waste with 10% NaOH before disposal .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data (e.g., unexpected 19F NMR shifts) for derivatives of this compound?

- Methodology : Contradictions may arise from dynamic effects or intermolecular interactions. Strategies include:

- Variable-Temperature NMR : Identify temperature-dependent shifts caused by conformational changes.

- DFT Calculations : Compare experimental 19F shifts with computed values (e.g., B3LYP/6-311+G(d,p)) to validate structural assignments .

- Heteronuclear Correlation (HETCOR) : Map 19F-1H couplings to confirm spatial proximity of substituents .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT-Based Reactivity Descriptors : Calculate Fukui indices (f−) to identify electrophilic sites. For example, the fluorine atoms may act as leaving groups in SNAr reactions.

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on transition states (e.g., DMF vs. DMSO) .

- Kinetic Studies : Monitor reaction progress via in-situ IR to correlate computational predictions with experimental rate constants .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound in enzyme inhibition studies?

- Methodology :

- Kinase Assays : Use fluorescence polarization (FP) to measure inhibition of tyrosine kinases (e.g., EGFR) at varying compound concentrations (IC50 determination).

- CYP450 Inhibition : Conduct liver microsome assays with LC-MS/MS detection to assess metabolic interference .

- Molecular Docking : Perform AutoDock Vina simulations to predict binding affinities to target receptors (e.g., GPCRs) .

Propiedades

IUPAC Name |

3-fluoro-N-[(2-fluorophenyl)methyl]-2-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N/c1-10-12(15)7-4-8-14(10)17-9-11-5-2-3-6-13(11)16/h2-8,17H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAPAIQNVPCEAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NCC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.